molecular formula C17H28N4O3 B5624377 3-{(3R*,4S*)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol

3-{(3R*,4S*)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol

Cat. No. B5624377
M. Wt: 336.4 g/mol
InChI Key: UGJWKRLVTVCMDJ-ZBFHGGJFSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-{(3R*,4S*)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol involves regiospecific reactions that are crucial for obtaining the desired product. Techniques such as aminomethylation and reactions with Grignard reagents are commonly employed. For instance, tertiary aminoalkanol hydrochlorides have been synthesized from amino ketones, which are prepared by aminomethylation of ketones with paraformaldehyde and morpholine. This method highlights the importance of specific synthetic pathways to achieve the desired chemical structure and properties (Isakhanyan et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of similar compounds emphasizes the importance of single-crystal X-ray analysis for unambiguous structure determination. Such analyses reveal the conformational differences and the interactions within the crystal structure, which are pivotal for understanding the compound's molecular geometry and its implications on reactivity and physical properties (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives often involve nucleophilic addition, highlighting the compound's reactive nature and its potential as a precursor for various biologically active compounds. The synthesis of such compounds requires precise control over reaction conditions to achieve high selectivity and yield (Wang et al., 2016).

properties

IUPAC Name

[(3R,4S)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]-(1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3/c1-19-12-15(11-18-19)17(23)21-5-4-16(14(13-21)3-2-8-22)20-6-9-24-10-7-20/h11-12,14,16,22H,2-10,13H2,1H3/t14-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJWKRLVTVCMDJ-ZBFHGGJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)N2CCC(C(C2)CCCO)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C(=O)N2CC[C@@H]([C@@H](C2)CCCO)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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